molecular formula C8H4BrF2NO2 B11774686 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole

2-Bromo-5-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11774686
M. Wt: 264.02 g/mol
InChI Key: ROGOFTCGUHEZQR-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)benzo[d]oxazole ( 1803740-49-9) is a chemical building block offered for research purposes. This compound has a molecular formula of C 8 H 4 BrF 2 NO 2 and a molecular weight of 264.02 g/mol . Its structure features a benzo[d]oxazole core, which is a privileged scaffold in medicinal chemistry and materials science. The presence of a bromo substituent at the 2-position makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. The difluoromethoxy group at the 5-position is a key motif known to influence the physicochemical properties of molecules, potentially enhancing metabolic stability and membrane permeability . As such, this compound serves as a key synthetic precursor for the development of novel active compounds in pharmaceutical and agrochemical research . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO2/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H

InChI Key

ROGOFTCGUHEZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(O2)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Difluoromethoxy Benzo D Oxazole

Reactivity at the Bromine Center

The bromine atom at the 2-position of the benzoxazole (B165842) ring is a key site for synthetic modification, enabling the introduction of diverse substituents through various reaction pathways.

While direct studies on nucleophilic aromatic substitution (SNAr) at the 2-position of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole are not extensively documented in the public domain, the general principles of SNAr on heteroaromatic systems suggest that this position is activated towards nucleophilic attack. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the oxazole (B20620) ring, coupled with the electronegativity of the bromine atom, facilitates the addition-elimination mechanism characteristic of SNAr reactions. In analogous systems like 5-bromo-2-fluoropyrimidine, nucleophilic substitution readily occurs at the more activated position, highlighting the potential for similar reactivity in the target molecule. ossila.com It is anticipated that strong nucleophiles would be required to displace the bromide ion from the benzoxazole ring.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.orgnih.govresearchgate.net The catalytic cycle for the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org It is expected that this compound would readily participate in Suzuki-Miyaura couplings with a variety of aryl and vinyl boronic acids or their esters. nih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl or vinyl-substituted benzoxazoles. mdpi.com

The Heck reaction provides a means to form carbon-carbon bonds between an aryl or vinyl halide and an alkene. rug.nllibretexts.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.org The reaction of this compound with various alkenes under Heck conditions would be expected to yield the corresponding 2-alkenyl-5-(difluoromethoxy)benzo[d]oxazoles. The high cost of palladium has driven research into developing more active and recyclable catalyst systems. rug.nl

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. soton.ac.ukorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. soton.ac.ukresearchgate.net The reaction of this compound with terminal alkynes would provide access to 2-alkynyl-5-(difluoromethoxy)benzo[d]oxazoles, which are valuable intermediates for further synthetic transformations. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Expected Product Key Mechanistic Steps
Suzuki-Miyaura Organoboron Compound Aryl- or Vinyl-substituted Benzoxazole Oxidative Addition, Transmetalation, Reductive Elimination
Heck Alkene Alkenyl-substituted Benzoxazole Oxidative Addition, Migratory Insertion, β-Hydride Elimination
Sonogashira Terminal Alkyne Alkynyl-substituted Benzoxazole Oxidative Addition, Transmetalation, Reductive Elimination

The bromine atom can be converted into an organometallic species, such as a Grignard reagent, through reaction with magnesium metal. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center. A general example of this is the formation of a Grignard reagent from 2,5-dibromopyridine, which is then reacted with an electrophile like DMF. google.com Similarly, the formation of a Grignard reagent from this compound would allow for subsequent reactions with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new functional groups at the 2-position of the benzoxazole ring.

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group significantly influences the electronic properties and intermolecular interactions of the molecule.

The difluoromethoxy group is generally considered to be chemically robust. Under typical acidic conditions, the ether linkage is expected to be stable. However, under strongly basic conditions, the C-H bond of the difluoromethyl group can be deprotonated. acs.orgnih.gov The use of a strong Brønsted superbase in combination with a weak Lewis acid can facilitate the deprotonation of Ar-CF2H groups to form a reactive Ar-CF2- synthon. acs.orgnih.gov This nucleophilic species can then react with various electrophiles. acs.org This indicates that while the difluoromethoxy group is stable under many conditions, it can be chemically transformed under specific and potent basic conditions.

The difluoromethoxy group plays a crucial role in mediating non-covalent interactions. mhmedical.com The highly polarized C-F bonds and the resulting electron-deficient hydrogen atom enable the CF2H group to act as a hydrogen bond donor. bohrium.combeilstein-journals.orgchemistryviews.orgnih.govacs.org This "lipophilic hydrogen bond donor" character is a key feature, allowing it to mimic the hydrogen bonding ability of traditional donors like hydroxyl (-OH) and thiol (-SH) groups, but with increased lipophilicity. beilstein-journals.orgnih.govacs.org The strength of this hydrogen bond is weaker than that of a conventional hydroxyl group but is significant enough to influence molecular conformation and binding affinity to biological targets. beilstein-journals.org Quantum mechanical calculations have estimated the binding energy of a CF2H···O interaction to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org The difluoromethoxy group can also participate in other electrostatic interactions, such as dipole-dipole interactions, due to the polarized nature of the C-F bonds. unimi.it

Table 2: Comparison of Hydrogen Bond Donor Properties

Group Hydrogen Bond Donor Ability Lipophilicity Reference
Hydroxyl (-OH) Strong Low beilstein-journals.org
Thiol (-SH) Moderate Moderate beilstein-journals.org
Difluoromethyl (-CF2H) Weak to Moderate High bohrium.combeilstein-journals.orgacs.org

Reactivity of the Benzoxazole Heterocycle

The reactivity of the benzoxazole core in "this compound" is dictated by the interplay of the fused aromatic system and the electronic properties of its substituents. The benzoxazole ring system itself is a versatile heterocyclic motif found in a wide range of natural products and pharmaceuticals. researchgate.net The bromine atom at the 2-position and the difluoromethoxy group at the 5-position are significant electron-withdrawing groups that influence the molecule's susceptibility to various chemical transformations.

The benzoxazole ring is generally considered an electron-rich heteroaromatic system. However, the presence of electron-withdrawing substituents significantly modifies its reactivity towards electrophilic aromatic substitution (EAS). In the case of "this compound", both the bromine at the 2-position and the difluoromethoxy group at the 5-position deactivate the ring system towards electrophilic attack.

The difluoromethoxy group is strongly electron-withdrawing, which enhances the potential for nucleophilic displacement reactions but deactivates the benzene (B151609) ring for EAS. Similarly, the bromine atom is also an electron-withdrawing substituent. For oxazole rings in general, electrophilic substitution tends to occur at the C5 position if available, or at C4 if C5 is blocked and an electron-donating group is present to activate the ring. semanticscholar.org In the fused benzoxazole system, substitution occurs on the benzene ring. The directing effects of the existing substituents would guide any potential, albeit difficult, electrophilic substitution. The difluoromethoxy group would direct incoming electrophiles to its ortho positions (C4 and C6), while the oxazole nitrogen deactivates the adjacent C7 position. Given the strong deactivating nature of the substituents, forcing conditions would likely be required for any EAS reactions.

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, providing a pathway to more complex molecular scaffolds. These transformations often involve nucleophilic attack or catalysis by metals.

Several methods for the ring-opening of benzoxazoles have been developed:

Reaction with Nucleophiles: Benzoxazoles can react with secondary amines, leading to a ring-opening event that can be followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. rsc.org A plausible radical process is often proposed for the subsequent cyclization. rsc.org

Metal-Catalyzed Reactions: Copper-iron superparamagnetic nanoparticles have been used to catalyze the ligand-free, selective ring-opening of benzoxazoles with iodoarenes to generate triphenylamines. researchgate.net

Cascade Reactions: A yttrium(III) triflate-catalyzed cascade reaction involving the ring-opening of benzoxazoles with propargylic alcohols has been shown to produce 1,4-benzoxazine scaffolds. rsc.org Mechanistic studies suggest this transformation involves an SN1-type nucleophilic substitution of the benzoxazole with a propargyl cation. rsc.org

Rearrangements: In some synthetic pathways, a Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines can lead to the formation of the benzoxazole ring. organic-chemistry.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving benzoxazoles is crucial for the rational design of synthetic routes and the development of novel compounds. This includes both reactions to functionalize the heterocycle and the mechanisms of its formation.

The introduction of a difluoromethyl (CF₂H) group is a key area of interest in medicinal chemistry. Recent advances have focused on the C-H difluoromethylation of azoles, including benzoxazoles. One notable method involves a palladium-catalyzed decarbonylative C-H functionalization using difluoromethyl anhydrides. acs.org

In this process, azole substrates react selectively at the C(2)-position to yield CF₂H-substituted products. acs.org Mechanistic studies using organometallic compounds have revealed that the choice of ligand is critical. Specifically, the XantPhos ligand was found to enforce an unusual seesaw geometry in the key Palladium(II)(CF₂H)(carboxylate) intermediate, a factor believed to be responsible for the effectiveness of the transformation. acs.org While this reaction functionalizes the C2 position, which is already occupied by bromine in the title compound, it provides significant insight into the mechanistic pathways of difluoromethylation on the benzoxazole scaffold.

The formation of the benzoxazole ring is a fundamental process in the synthesis of this class of compounds. A variety of methods exist, each with a distinct underlying mechanism.

Common mechanistic pathways for benzoxazole synthesis include:

Condensation and Cyclization: A widely used method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, followed by cyclization. researchgate.net For instance, a proposed mechanism using a Lewis acid-functionalized ionic liquid supported on magnetic nanoparticles suggests that the catalyst first activates the carbonyl group of an aldehyde. This is followed by reaction with 2-aminophenol (B121084), elimination of water to form an imine intermediate, and subsequent intramolecular attack of the hydroxyl group on the imine to form the cyclized product. nih.gov

Copper-Catalyzed Intramolecular Cyclization: A general method involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org The mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle, with oxidative addition being the rate-determining step. organic-chemistry.org

Tf₂O-Promoted Electrophilic Activation: Triflic anhydride (B1165640) (Tf₂O) can be used to promote the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. nih.gov The proposed cascade reaction mechanism involves the activation of the amide carbonyl group by Tf₂O, which facilitates nucleophilic addition by the aminophenol, followed by intramolecular cyclization and elimination to yield the final benzoxazole product. nih.gov

These established mechanisms provide a foundational understanding of how a molecule like "this compound" could be synthesized, typically starting from a substituted 2-aminophenol precursor.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases, patent repositories, and chemical supplier catalogs has revealed a significant lack of detailed spectroscopic and structural data for the chemical compound this compound. Despite extensive queries, specific experimental data for its advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), could not be located.

The investigation sought to gather in-depth information to populate a detailed analysis of the compound's molecular structure, as outlined by a request for its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its accurate mass determination. This would typically involve the analysis of chemical shifts, coupling patterns, and the use of two-dimensional NMR techniques to establish atomic connectivity and stereochemistry.

While literature and databases contain information on a variety of structurally related benzoxazole derivatives, including those with bromo, difluoromethyl, and methoxy (B1213986) substitutions, the specific combination of a bromo group at the 2-position and a difluoromethoxy group at the 5-position of the benzo[d]oxazole core is not accompanied by the requisite analytical data. For instance, data is available for compounds such as 2-Bromo-5-(difluoromethyl)benzo[d]oxazole, which differs by a single oxygen atom, and for various other substituted benzoxazoles. However, the strict requirement for data pertaining solely to this compound could not be met.

The absence of this information in accessible scientific literature, including supplementary materials of research articles and patent filings, prevents a scientifically accurate and detailed response to the requested structural elucidation. It is possible that the synthesis and characterization of this specific compound have been undertaken in private industrial research without public disclosure, or that it remains a novel compound yet to be described in peer-reviewed literature.

Therefore, the generation of an article with the specified detailed spectroscopic analysis is not possible at this time due to the unavailability of the necessary foundational data.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for elucidating the structure of novel compounds by analyzing their fragmentation patterns upon ionization. For 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole, while specific experimental spectra are not publicly available, a predictive analysis of its electron ionization (EI) mass spectrum can be formulated based on established fragmentation principles of related heterocyclic and substituted aromatic compounds. libretexts.orgnih.gov

The molecular ion (M⁺•) peak would be expected, and its characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity at M⁺• and M+2. The primary fragmentation pathways for this molecule are predicted to involve the cleavage of its most labile bonds and the rearrangement of the heterocyclic core.

Key Predicted Fragmentation Pathways:

Loss of Bromine Atom: A common fragmentation for organobromine compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). youtube.com This would generate a significant fragment ion, [M-Br]⁺.

Cleavage of the Difluoromethoxy Group: The -OCHF₂ group can undergo several fragmentation processes. An initial cleavage could involve the loss of the difluoromethyl radical (•CHF₂), resulting in a phenoxy-type cation, [M-CHF₂]⁺. Alternatively, loss of the entire difluoromethoxy group as a radical (•OCHF₂) is possible.

Benzoxazole (B165842) Ring Fragmentation: The benzoxazole core can undergo characteristic ring cleavage. A common pathway for benzoxazoles involves a retro-Diels-Alder-type reaction or sequential loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) after initial fragmentation of a substituent. For instance, the [M-Br]⁺ fragment could subsequently lose CO, a characteristic fragmentation of the oxazole (B20620) ring, to yield a cyanophenyl-type fragment.

Alpha Cleavage: Alpha cleavage is a primary fragmentation mode for ethers, though less common with aryl ethers compared to alkyl ethers. miamioh.edu In this case, cleavage of the bond between the aromatic ring and the ether oxygen is a potential pathway.

The predicted fragmentation data is summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion DescriptionProposed Fragmentation PathwayPredicted m/z
Molecular IonIntact molecule radical cation265/267
Loss of BromineM⁺• - •Br186
Loss of DifluoromethylM⁺• - •CHF₂214/216
Loss of Carbon Monoxide[M-Br]⁺ - CO158
Difluoromethyl CationCleavage of C-O bond51

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display a series of absorption bands corresponding to its aromatic, heterocyclic, and substituted functional groups. orgchemboulder.com

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The presence of the benzene (B151609) ring will result in C-H stretching vibrations typically appearing just above 3000 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the fused aromatic system. orgchemboulder.com

Benzoxazole Ring Vibrations: The C=N stretching vibration of the oxazole ring is expected in the 1620-1550 cm⁻¹ range. The C-O-C stretching within the heterocyclic ring will also produce characteristic bands.

Difluoromethoxy Group (O-CF₂-H): This group will exhibit strong and characteristic C-F stretching absorptions, typically in the 1100-1000 cm⁻¹ region. The C-O stretching of the aryl ether linkage will likely appear in the 1270-1230 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. nih.gov

A summary of these predicted absorptions is provided in the following table.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic Ring
1620 - 1550C=N StretchOxazole Ring
1600 - 1450C=C StretchAromatic Ring
1270 - 1230Asymmetric C-O-C StretchAryl Ether
1100 - 1000C-F StretchDifluoromethyl
700 - 500C-Br StretchBromo-Aromatic

X-ray Crystallography for Solid-State Structure Determination

As of now, the single-crystal X-ray structure for this compound has not been reported in the public literature. However, analysis of closely related structures, such as brominated benzoxazine (B1645224) derivatives, can provide valuable insights into the potential solid-state conformation and intermolecular interactions. researchgate.net

A study on 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] researchgate.netresearchgate.netoxazin-3-yl)ethane, which features a brominated benzene ring fused to a six-membered heterocyclic ring, revealed key structural characteristics. researchgate.net The crystal structure of this related compound is stabilized by weak intermolecular C-H···Br and C-H···O hydrogen bonds, which organize the molecules into stacked arrangements. researchgate.net

Based on this, it can be hypothesized that the crystal packing of this compound would also be influenced by similar weak intermolecular forces. The presence of the bromine atom and the highly electronegative fluorine and oxygen atoms of the difluoromethoxy group would likely lead to:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.

Hydrogen Bonding: Weak C-H···O, C-H···N, and C-H···F hydrogen bonds could play a significant role in the crystal packing.

Determining the precise crystal structure would require experimental single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. irjweb.com These methods offer a balance between computational cost and accuracy, making them a popular choice for studying organic molecules. irjweb.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. irjweb.com This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole, these calculations would provide precise bond lengths, bond angles, and dihedral angles. While specific data for the target molecule is unavailable, illustrative data from a related benzoxazole (B165842) derivative is presented below.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoxazole Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.89 | | | | C-O (oxazole) | 1.37 | | | | C=N | 1.30 | | | | O-C (difluoromethoxy) | 1.38 | | | | C-F | 1.35 | | | | | | C-O-C | 118.0 | | | | O-C=N | 115.0 | | | | | O-C-C-O | 180.0 | Note: This data is illustrative and based on general values for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov For halogenated and nitro-substituted benzoxazoles, the HOMO-LUMO gap has been a subject of investigation to understand their electronic behavior. documentsdelivered.com

Quantum chemical calculations can predict the energies of these orbitals and map their spatial distribution across the molecule. researchgate.net This analysis helps in identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoxazole

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5
HOMO-LUMO Gap (ΔE) 5.3

Note: These values are representative examples from studies on analogous compounds.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map uses a color spectrum to indicate different electrostatic potential values, with red typically representing regions of high electron density (negative potential) and blue indicating areas of low electron density (positive potential). nih.gov For this compound, the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the difluoromethoxy group would be expected to show negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While the benzoxazole ring system is largely planar, the substituent groups can exhibit conformational flexibility. Computational methods can be used to explore these different conformations and their relative energies. researchgate.net

Conformational analysis involves systematically rotating flexible bonds to identify all possible low-energy conformations. For this compound, the key flexible bond would be the C-O bond connecting the difluoromethoxy group to the benzene (B151609) ring. By performing a series of energy calculations at different dihedral angles, a potential energy surface can be generated, revealing the most stable conformers.

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its vibrational motions and interactions with its environment. researchgate.net In the context of drug design, MD simulations are particularly useful for studying how a ligand, such as this compound, might bind to a biological target like an enzyme or receptor. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and can help in understanding the mechanism of action. nih.gov

Prediction of Reactivity and Selectivity

The reactivity and selectivity of a molecule are governed by its electronic structure and the energy landscapes of its potential reaction pathways. Computational methods allow for the detailed exploration of these factors.

Transition state theory is a cornerstone of computational reaction chemistry. By calculating the energy of transition states, chemists can predict the feasibility and kinetics of a chemical reaction. For benzoxazole synthesis, computational studies have elucidated plausible reaction mechanisms. For instance, in the formation of the benzoxazole ring, a proposed pathway involves the cyclization of a precursor, and density functional theory (DFT) calculations can determine the energy barrier for this step.

One computational study on benzoxazole formation calculated the Gibbs free energy for a proposed transition state (TS-1) to be a relatively low 7.6 kcal/mol, suggesting a kinetically favorable reaction pathway. researchgate.net In contrast, an alternative pathway had a much higher energy barrier of 18.0 kcal/mol, making it less likely. researchgate.net Such calculations are invaluable for optimizing reaction conditions and understanding the underlying mechanisms of benzoxazole synthesis. While specific calculations for this compound are not available, similar computational approaches would be used to model its formation and subsequent reactions.

Table 1: Representative Calculated Energy Barriers for Benzoxazole Formation Pathways

PathwayTransition StateCalculated Gibbs Free Energy of Activation (ΔG‡) in kcal/molPlausibility
Pathway CTS-17.6 researchgate.netHighly Plausible
Pathway BTS-318.0 researchgate.netLess Plausible

This table presents illustrative data from a computational study on a model benzoxazole synthesis to demonstrate the application of transition state calculations. The values are not specific to this compound.

The acidity or basicity of a molecule, quantified by its pKa value, is a critical parameter influencing its solubility, absorption, and interaction with biological targets. Computational methods can predict pKa values with reasonable accuracy. For benzoxazole derivatives, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, influencing its basicity. mdpi.com

A study on substituted benzoxaboroles, which share the benzoxazole core, demonstrated a linear relationship between the experimentally measured pKa and the Hammett substituent constant (σ). nih.gov This indicates that the electronic properties of substituents significantly impact the acidity of the boronic acid group. For this compound, the electron-withdrawing nature of the bromine and difluoromethoxy groups would be expected to influence the electron density on the benzoxazole ring system and thus its pKa. Specifically, these groups would likely decrease the basicity of the nitrogen atom compared to an unsubstituted benzoxazole.

Table 2: Predicted Physicochemical Properties of a Benzoxazole Analog

PropertyPredicted ValueMethod
pKa~7.3 (for unsubstituted benzoxaborole) nih.govSpectrophotometric analysis
Hydrogen Bond Acceptors4 researchgate.netCactvs 3.4.8.18
Hydrogen Bond Donors0 researchgate.netCactvs 3.4.8.18

This table includes data for analogous compounds to illustrate the types of properties predicted. The pKa value is for a related benzoxaborole, and the hydrogen bond data is for a different substituted oxazole.

In Silico Studies for Drug Discovery

Computational tools are indispensable in modern drug discovery for screening virtual libraries of compounds and predicting their potential as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov This allows for the assessment of binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comhep.com.cn For benzoxazole derivatives, docking studies have been performed against various targets, including those involved in cancer and infectious diseases. mdpi.comresearchgate.netnih.gov For example, docking studies of benzoxazole derivatives against the enzyme DNA gyrase have shown promising binding energies, suggesting their potential as antibacterial agents. researchgate.net A hypothetical docking study of this compound would involve placing the molecule into the active site of a relevant biological target to predict its binding mode and affinity.

In addition to predicting efficacy, computational methods are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.netjonuns.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. rsc.org Various in silico models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govrsc.org For a molecule like this compound, ADMET prediction would be crucial in assessing its drug-like properties. The presence of the difluoromethoxy group, for instance, is often used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Table 3: Representative Molecular Docking and ADMET Prediction Data for Benzoxazole Analogs

Compound AnalogTarget ProteinDocking Score (kcal/mol)Predicted ADME PropertyPredicted Value
Benzoxazole Derivative 1DNA Gyrase-6.687 researchgate.netHuman Intestinal AbsorptionGood nih.gov
Benzoxazole Derivative 2DNA Gyrase-6.463 researchgate.netBlood-Brain Barrier PenetrationLow nih.gov
Benzoxazole Derivative 3VEGFR-2-10.5 hep.com.cnCytochrome P450 InhibitionPredicted Non-inhibitor nih.gov

This table presents a compilation of data from various studies on different benzoxazole derivatives to illustrate the application of in silico tools. The data is not specific to this compound but is representative of the types of computational assessments performed for this class of compounds.

Structural Modifications and Derivatization of 2 Bromo 5 Difluoromethoxy Benzo D Oxazole

Derivatization of the Benzoxazole (B165842) Ring System

Introduction of Substituents at Unoccupied Positions (C-4, C-6, C-7)

The benzene (B151609) ring of the 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole core possesses three unoccupied positions—C-4, C-6, and C-7—that are amenable to substitution, allowing for the fine-tuning of the molecule's properties. Various synthetic methodologies can be employed to introduce a wide range of functional groups at these positions.

C-H Activation Strategies:

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, and it can be applied to the benzoxazole system. Palladium-catalyzed C-H arylation reactions, for instance, can be utilized to introduce aryl or heteroaryl substituents at the C-4, C-6, and C-7 positions. morressier.com The regioselectivity of these reactions is often directed by the electronic and steric nature of the existing substituents and can be controlled by the choice of catalyst, ligand, and reaction conditions. For example, the difluoromethoxy group at the C-5 position, being an electron-withdrawing group, can influence the reactivity of the adjacent C-4 and C-6 positions towards electrophilic aromatic substitution-type C-H functionalization.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as nitration and halogenation, can also be employed to introduce substituents onto the benzoxazole ring. The directing effects of the existing bromo and difluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity. For instance, nitration of the benzoxazole core could potentially introduce a nitro group at the C-6 position, which can then be further transformed into an amino group. The synthesis of 6-amino-2-phenylbenzothiazoles has been reported, suggesting that similar amination strategies might be applicable to the this compound scaffold.

Cross-Coupling Reactions:

While the C-2 bromine atom is the most reactive site for cross-coupling reactions, the introduction of additional halogens at the C-4, C-6, or C-7 positions via electrophilic halogenation would open up possibilities for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov This would allow for the stepwise introduction of different aryl or vinyl groups, leading to the synthesis of highly functionalized derivatives.

A representative table of potential substituted derivatives is provided below:

Position of SubstitutionType of SubstituentPotential Synthetic Method
C-4ArylPalladium-catalyzed C-H arylation
C-6NitroNitration
C-6AminoReduction of the nitro group
C-7BromoElectrophilic Bromination

Ring Transformations, Expansions, or Contractions

The benzoxazole ring system, while generally stable, can undergo transformations under specific reaction conditions, leading to the formation of other heterocyclic structures. These transformations can involve ring-opening, followed by recyclization, or ring expansion/contraction reactions.

Ring-Opening Reactions:

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful reaction for the construction of cyclic systems. By introducing appropriate olefinic tethers at the C-7 position or on a substituent at another position of the this compound core, RCM could be employed to synthesize fused polycyclic systems. For instance, a tandem benzannulation-ring closing metathesis strategy has been developed for the synthesis of benzo-fused nitrogen heterocycles, which could potentially be adapted. bldpharm.com

Synthesis of Fused Heterocycles:

The inherent reactivity of the benzoxazole scaffold can be harnessed to construct fused heterocyclic systems. For example, functional groups introduced at the C-4 or C-7 positions can be used as handles for annulation reactions, leading to the formation of tricyclic or tetracyclic structures with novel electronic and biological properties.

Development of Chemical Libraries and Combinatorial Synthesis Approaches for Derivative Generation

The efficient generation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. Combinatorial synthesis, particularly on a solid phase, offers a powerful platform for the rapid assembly of a large number of derivatives from a common scaffold like this compound.

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) provides a streamlined approach for the construction of compound libraries by anchoring the starting material to a solid support, allowing for the use of excess reagents and simplified purification procedures. A method for the solid-phase synthesis of benzoxazoles has been developed, which could be adapted for the generation of a library based on the this compound core. nih.gov In such a strategy, the benzoxazole scaffold would be tethered to the solid support, and a variety of building blocks could be introduced at the C-2 position (by displacing the bromine atom) and at the C-4, C-6, and C-7 positions through the methods described previously.

Combinatorial Approaches:

Liquid-phase combinatorial synthesis using soluble polymer supports is another effective strategy for library generation. This approach combines the advantages of both solution-phase and solid-phase synthesis. Furthermore, the development of one-pot multi-component reactions for the synthesis of benzoxazole derivatives allows for the rapid generation of diverse structures from simple starting materials. These approaches can be leveraged to create a library of this compound derivatives with a wide range of substituents, facilitating the exploration of their structure-activity relationships. The synthesis of a library of 2-phenyl-1,3-benzoxazoles has been reported, demonstrating the feasibility of such an approach. nih.gov

A conceptual workflow for the combinatorial synthesis of a library of this compound derivatives is outlined below:

StepReactionDiversity Elements
1Attachment to Solid Support-
2Suzuki Coupling at C-2Various boronic acids
3C-H Functionalization at C-4/C-6/C-7Various aryl halides
4Cleavage from Solid Support-

This systematic approach allows for the creation of a diverse collection of novel compounds for biological screening and materials characterization.

Biological and Pharmacological Relevance of Benzoxazole Derivatives with Difluoromethoxy Substituents

General Overview of Benzoxazole (B165842) Derivatives in Pharmaceutical Research

Benzoxazole and its derivatives are a class of heterocyclic compounds that have demonstrated a remarkable range of biological activities. jocpr.comresearchgate.net Their structural similarity to naturally occurring biomolecules, such as adenine (B156593) and guanine, is believed to enable their interaction with various biopolymers within living systems. researchgate.netresearchgate.net This has led to their investigation for a multitude of therapeutic applications.

In the realm of pharmaceutical research, benzoxazole derivatives have been explored as potential agents for treating a variety of conditions. They have been identified as potential anticonvulsants, antipsychotics, muscle relaxants, and sedatives. nih.gov Furthermore, the benzoxazole moiety serves as a core structural component in some commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as benoxaprofen (B1668000) and flunoxaprofen (B1672895). nih.govimedpub.com The versatility of the benzoxazole scaffold allows for chemical modifications at various positions, particularly at the 2 and 5 positions of the benzoxazole ring, which has been shown to be crucial for their biological activity. nih.gov

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. indexcopernicus.com Benzoxazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi. researchgate.netnih.gov

Antibacterial Potency

Numerous studies have highlighted the antibacterial potential of benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Synthetic benzoxazoles have demonstrated efficacy against strains such as Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the benzoxazole ring. For instance, the introduction of a bromine atom at the 7-position of the benzoxazole ring has been shown to increase antibacterial activity. nih.gov In some cases, the antibacterial potency of benzoxazole derivatives has been found to be comparable or even superior to that of commercially available antibiotics. xjtlu.edu.cn

One study reported that a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives exhibited a broad spectrum of activity against the screened bacteria, with one compound, 2b, being particularly active with MIC values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn Another study on newly synthesized benzimidazole (B57391) and benzoxazole derivatives found that two benzoxazole compounds were active against both standard strains and clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The S. aureus isolates were the most susceptible, with MIC90 values of 25 and 50 μg/ml for the two active compounds. nih.gov

Bacterial StrainActive Benzoxazole DerivativesReported Activity (MIC)Reference
Staphylococcus aureus(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)0.098 - 0.78 µg/mL xjtlu.edu.cn
Bacillus subtilis(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)2-fold higher than Penicillin xjtlu.edu.cn
Escherichia coliBenzoxazole derivativeMIC90 of 200 µg/mL nih.gov
Pseudomonas aeruginosaBenzoxazole derivativeMIC90 of 200 µg/mL nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, many benzoxazole derivatives have demonstrated significant antifungal activity. nih.govnih.gov They have been found to be effective against various fungal species, including Candida albicans, Candida krusei, Candida glabrata, Aspergillus niger, and Aspergillus flavus. nih.gov

Similar to their antibacterial action, the antifungal efficacy of benzoxazole derivatives can be influenced by their chemical structure. nih.gov While some studies have reported poor MIC values for certain derivatives against Candida albicans, others have identified compounds with potent antifungal properties. nih.govxjtlu.edu.cn For example, a study evaluating 13 benzoxazole and benzothiazole (B30560) derivatives found that one benzoxazole compound exhibited strong antimicrobial action against C. krusei with a MIC of 15.6 µg/mL, and also showed activity against strains of C. albicans and C. tropicalis. nih.gov

Fungal StrainActive Benzoxazole DerivativesReported Activity (MIC)Reference
Candida kruseiBenzoxazole derivative (Compound 1)15.6 µg/mL nih.gov
Candida albicansBenzoxazole derivative (Compound 1)62.5 µg/mL nih.gov
Candida tropicalisBenzoxazole derivative (Compound 1)125.0 µg/mL nih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of action for benzoxazole derivatives is multifaceted and can involve the inhibition of essential cellular processes. xjtlu.edu.cn One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Molecular docking studies have suggested that benzoxazole derivatives can bind to the DNA gyrase enzyme, which could explain their antibacterial activity. researchgate.net

Another potential mechanism involves the disruption of the plasma membrane. nih.gov Studies on the antifungal activity of certain benzoxazole derivatives against Candida albicans have indicated that their biological activity occurs at the plasma membrane. nih.gov Furthermore, some antibiotics are known to inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis. youtube.com While the exact mechanisms for all benzoxazole derivatives are still under investigation, their ability to interfere with these fundamental cellular processes underscores their potential as antimicrobial agents.

Antiviral Activity Investigations

The antiviral potential of benzoxazole derivatives has also been a subject of scientific inquiry. Notably, research has focused on their activity against the Hepatitis C Virus (HCV). nih.gov

Fluoxazolevir, an aryloxazole-based compound, has been identified as an inhibitor of HCV entry. nih.gov It is believed to act by binding to the HCV envelope protein E1, thereby preventing the fusion of the virus with hepatic cells. nih.gov This mechanism of action is supported by the observation that resistance to fluoxazolevir is associated with substitutions in the E1 protein. nih.gov Fluoxazolevir has demonstrated efficacy against all HCV genotypes in vitro and has shown the ability to reduce viremia in humanized mouse models infected with HCV genotypes 1b, 2a, or 3. nih.gov

Another study identified a benzimidazole derivative, compound B5, which is structurally related to benzoxazoles, as a pangenotypic inhibitor of HCV infection. nih.gov This compound was found to block a post-attachment stage of the viral entry step, and resistance was linked to a mutation in the putative fusion peptide of the E1 envelope glycoprotein. nih.gov These findings suggest that benzoxazole and related heterocyclic structures represent a promising scaffold for the development of novel antiviral agents targeting HCV.

Anti-Inflammatory Potential

Benzoxazole derivatives have long been recognized for their anti-inflammatory properties. nih.govresearchgate.net As previously mentioned, the NSAIDs benoxaprofen and flunoxaprofen contain a benzoxazole core. nih.govimedpub.com The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov

Research has focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors, as inhibition of COX-2 is responsible for the therapeutic anti-inflammatory benefits, while inhibition of COX-1 is associated with undesirable side effects like gastrointestinal irritation. nih.gov Several synthesized 2-substituted benzoxazole derivatives have exhibited potent anti-inflammatory activity and significant binding potential in the COX-2 protein pocket. nih.gov

Furthermore, some benzoxazole-coumarin hybrid molecules have been developed with the aim of creating safer anti-inflammatory agents with reduced ulcerogenic potential. imedpub.com One such derivative, compound 5c, demonstrated significant inhibition of paw edema in an in vivo model and was found to be relatively safe for the gastric mucosa. imedpub.com These findings highlight the potential of benzoxazole derivatives as a foundation for the development of new and improved anti-inflammatory drugs. nih.govtrdizin.gov.tr

Anticancer Research and Mechanisms of Action

Benzoxazole derivatives are a well-established class of compounds with significant potential in anticancer research. nih.govresearchgate.netnih.gov Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis. nih.govnih.gov The incorporation of fluorine-containing substituents, such as the difluoromethoxy group, has been a strategic approach to enhance the anticancer activity of various heterocyclic compounds. nih.gov

While specific studies on the anticancer activity of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole are not extensively available in the public domain, the broader class of fluorinated benzoxazoles has shown promise. For instance, certain fluorinated benzothiazole derivatives have demonstrated potent antiproliferative activity against human breast and colon cancer cell lines. nih.gov The electronic properties of the fluorine atoms can influence the molecule's interaction with biological targets.

One of the key mechanisms through which benzoxazole derivatives exert their anticancer effects is through the inhibition of critical enzymes involved in cancer progression. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov Inhibition of VEGFR-2 can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth. While direct evidence for this compound is pending, the general class of 2-substituted benzoxazoles has been explored for this activity.

Enzyme Inhibition Studies

The benzoxazole core serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. The difluoromethoxy substituent can play a crucial role in enhancing the inhibitory activity and selectivity of these compounds.

Phosphodiesterase 4 (PDE4) Inhibition and Selectivity

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases. A novel PDE4 inhibitor, which incorporates a difluoromethoxybenzyl group, has been developed and studied. nih.gov Although not a benzoxazole derivative itself, the presence of the difluoromethoxy moiety in a potent PDE4 inhibitor highlights the potential of this functional group in the design of new inhibitors. The difluoromethoxy group can contribute to favorable interactions within the enzyme's active site, enhancing potency and selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibition and Target Specificity

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for anticancer drug development. nih.govnih.gov A series of 2-difluoromethylbenzimidazole derivatives have been designed and evaluated as potential PI3Kα inhibitors. nih.gov While the core is a benzimidazole, the presence of the difluoromethyl group is a key feature for potent inhibitory activity. This suggests that a difluoromethoxy group on a benzoxazole scaffold could also confer PI3K inhibitory properties. The PI3K family consists of several isoforms, and achieving selectivity for a specific isoform is a major goal in drug design to minimize off-target effects. frontiersin.org Some PI3K inhibitors have been approved for cancer therapy, and many others are in clinical development. frontiersin.org

Ghrelin O-Acyl Transferase (GOAT) Inhibition

Ghrelin O-acyltransferase (GOAT) is a unique enzyme that catalyzes the acylation of ghrelin, a peptide hormone that stimulates appetite. escholarship.orgwindows.net Inhibition of GOAT is being explored as a potential therapeutic strategy for obesity and metabolic disorders. nih.govpatsnap.com While there is significant interest in developing small molecule GOAT inhibitors, there is currently no specific information available in the scientific literature linking this compound or related difluoromethoxy-substituted benzoxazoles to the inhibition of GOAT. Research in this area is ongoing, with a focus on identifying non-peptidic small molecules that can effectively block the enzyme's activity. nih.gov

Other Identified Enzyme Targets and Substrate Interactions

The versatility of the benzoxazole scaffold allows for its application as an inhibitor for a variety of other enzymes. For example, benzoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation. researchgate.net The specific interactions of this compound with various enzyme substrates would depend on the three-dimensional structure of the enzyme's active site and the physicochemical properties of the compound. The bromo and difluoromethoxy substituents would play a key role in defining these interactions through hydrogen bonding, hydrophobic interactions, and halogen bonding.

Receptor Binding and Modulation Studies (e.g., CXCR3 antagonism for related analogues)

Besides enzyme inhibition, benzoxazole derivatives can also exert their pharmacological effects by binding to and modulating the activity of various receptors.

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a significant role in inflammatory and autoimmune diseases by mediating the migration of immune cells. nih.govnih.gov Small molecule antagonists of CXCR3 are therefore of considerable therapeutic interest. While there is no direct evidence of this compound acting as a CXCR3 antagonist, the development of small molecule CXCR3 antagonists is an active area of research. nih.govnih.gov The structural features of a molecule, including the presence of halogen and methoxy (B1213986) groups, can influence its binding affinity and functional activity at this receptor.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

While specific comprehensive SAR studies on this compound are not extensively documented in publicly available literature, a robust understanding of its potential can be extrapolated from research on related benzoxazole derivatives. The biological activity of such a compound is a synergistic outcome of its three core components: the bromine substituent, the difluoromethoxy group, and the benzoxazole scaffold itself.

The introduction of a bromine atom, particularly at the 2-position of the benzoxazole ring, can significantly modulate the pharmacological properties of the molecule. Halogen atoms, including bromine, are known to influence a compound's lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

In various studies on benzoxazole derivatives, the presence of a halogen has been linked to enhanced biological activity. For instance, research on a series of 2-substituted benzoxazoles demonstrated that halogen-substituted derivatives exhibited notable antimicrobial and anticancer activities. nih.govresearchgate.net The position of the halogen is also critical. Studies have shown that substitution at the 2 and 5 positions of the benzoxazole ring can be particularly important for activity. nih.gov

The introduction of a bromine atom can lead to:

Increased Lipophilicity : This can enhance the molecule's ability to cross cell membranes, potentially leading to better bioavailability.

Altered Electronic Properties : Bromine is an electron-withdrawing group, which can influence the molecule's interaction with biological targets.

Formation of Halogen Bonds : The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its target protein.

The following table provides examples of how bromine substitution has influenced the biological activity of some benzoxazole derivatives.

Compound/DerivativeSubstitutionBiological ActivityReference
5-nitro-2-cyclohexyl Benzoxazole5-nitro, 2-cyclohexylActive against Bacillus subtilis jocpr.com
5-chloro 2-cyclohexylmethyl Benzoxazole5-chloro, 2-cyclohexylmethylActive against Bacillus subtilis jocpr.com
2-cyclohexyl Benzoxazole2-cyclohexylAntimycotic activity jocpr.com

The difluoromethoxy group (-OCF₂H) is a unique substituent that has gained significant attention in medicinal chemistry. Its properties can profoundly impact a molecule's pharmacological profile.

Lipophilicity and Electronic Effects:

The difluoromethoxy group is considered a lipophilic moiety, which can enhance a drug's ability to permeate biological membranes. While it is lipophilic, it is generally less so than the more common trifluoromethoxy (-OCF₃) group. This modulation of lipophilicity can be crucial for optimizing a drug's ADME properties.

Binding Interactions:

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor through its hydrogen atom. This is a distinct advantage over the trifluoromethoxy group and can lead to additional, favorable interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.

The table below summarizes the key properties of the difluoromethoxy group relevant to drug design.

PropertyImpact on Pharmacological Profile
Lipophilicity Can improve membrane permeability and absorption.
Electronic Effects Strong electron-withdrawing nature can influence target binding.
Hydrogen Bond Donor Can form additional hydrogen bonds with the target, enhancing affinity.
Metabolic Stability The C-F bonds are very strong, making the group resistant to metabolic degradation.

The benzoxazole ring system is considered a "privileged scaffold" in medicinal chemistry. This means that this particular molecular framework is frequently found in compounds with a wide range of biological activities. globalresearchonline.net The rigid, planar structure of the benzoxazole core provides a stable platform for the attachment of various substituents, allowing for the fine-tuning of pharmacological properties.

Benzoxazole derivatives have been reported to exhibit a broad spectrum of activities, including:

Antimicrobial nih.govjocpr.com

Anticancer nih.govresearchgate.net

Anti-inflammatory globalresearchonline.net

Antiviral

Anticonvulsant

The biological versatility of the benzoxazole scaffold stems from its ability to interact with various biological targets through different types of non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding. The specific biological activity of a benzoxazole derivative is highly dependent on the nature and position of the substituents on the ring system. As highlighted in studies, substitutions at the 2- and 5-positions are often key determinants of a compound's pharmacological profile. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Challenges related to 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole

The primary academic contribution of this compound lies in its role as a highly functionalized building block for the synthesis of complex molecular architectures. The benzoxazole (B165842) nucleus is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a difluoromethoxy (-OCF₂H) group at the 5-position is a key feature, as this group is a bioisostere of other functionalities like a methoxy (B1213986) or hydroxyl group, but with significantly altered electronic properties, lipophilicity, and metabolic stability. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity.

Key academic contributions are thus centered on its use in generating libraries of novel compounds for screening purposes. Research has demonstrated the importance of the substitution pattern on the benzoxazole ring for determining biological activity, and this compound provides a clear pathway to novel derivatives that cannot be easily accessed through other means. globalresearchonline.net

However, significant challenges remain. The synthesis of the parent compound can be multi-stepped and require specialized reagents. Furthermore, while the individual components of the molecule (bromo-group for coupling, difluoromethoxy for metabolic stability) are well-understood, their combined electronic and steric influence on reaction outcomes and biological activity is not yet fully characterized. A major challenge is the lack of extensive published research on the compound itself, with most data pertaining to the broader class of substituted benzoxazoles. This necessitates a more predictive and exploratory approach to its application.

Emerging Synthetic Methodologies and Strategic Opportunities

Future research will likely focus on more efficient and sustainable methods for synthesizing this compound and its derivatives. While traditional methods often involve the condensation of an o-aminophenol with a suitable reagent, emerging methodologies offer significant advantages. globalresearchonline.net

Emerging Synthetic Approaches:

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, particularly for potentially hazardous steps, leading to higher yields, better purity, and enhanced scalability.

Photoredox Catalysis: Light-mediated reactions could open new pathways for derivatization, particularly for radical-based transformations at various positions on the benzoxazole ring system.

Strategically, the compound is a gateway to creating libraries of compounds for high-throughput screening. The bromine atom allows for systematic variation of the substituent at the 2-position, enabling a deep exploration of the structure-activity relationship (SAR) for a given biological target.

Advancements in Spectroscopic and Structural Characterization Techniques

The characterization of this compound and its derivatives relies on a suite of standard and advanced spectroscopic techniques. researchgate.net A coupled experimental and computational approach is often essential for the unambiguous interpretation of spectral data. rsc.org

Key Characterization Techniques:

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical. ¹⁹F NMR is particularly important for confirming the presence and integrity of the -OCF₂H group. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning the structure of more complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. The isotopic pattern of bromine is a key diagnostic feature.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and allows for the detailed study of molecular conformation and intermolecular interactions, such as π-π stacking, in the solid state. mdpi.com

Future advancements will involve the application of more sensitive techniques, such as solid-state NMR for studying solid-phase properties and chiroptical methods (e.g., circular dichroism) for analyzing chiral derivatives.

Role of Computational Chemistry in Rational Design and Optimization of Derivatives

Computational chemistry is an indispensable tool for accelerating the research and development of derivatives of this compound. nih.govresearchgate.net By using computational models, researchers can predict molecular properties and guide synthetic efforts, saving significant time and resources.

Applications of Computational Chemistry:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties (e.g., electrostatic potential maps, frontier molecular orbitals), and spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which can be compared with experimental results for structural validation. rsc.orgnih.gov

Molecular Docking: For drug discovery applications, molecular docking simulations can predict the binding modes and affinities of derivatives within the active site of a biological target (e.g., an enzyme or receptor). This allows for the prioritization of compounds for synthesis.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with more drug-like properties early in the design process.

The rational design process involves a feedback loop where computational predictions guide the synthesis of new derivatives, which are then tested experimentally. These results are used to refine the computational models, leading to a more efficient optimization process. researchgate.net

Expanding the Scope of Biological Targets and Mechanistic Understanding

While the specific biological targets of this compound are not widely reported, the benzoxazole scaffold is known to interact with a diverse range of biological targets. The unique properties conferred by the difluoromethoxy group may unlock novel activities.

Potential Biological Applications:

Enzyme Inhibition: Benzoxazoles are known inhibitors of various enzymes, including kinases, reverse transcriptase, and others involved in inflammatory and proliferative diseases.

Antimicrobial Agents: The benzoxazole core is present in compounds with antibacterial and antifungal properties. researchgate.netresearchgate.net Derivatives could be explored for activity against drug-resistant pathogens.

Ion Channel Modulation: The lipophilic and electronic nature of the compound could make it a candidate for modulating the function of various ion channels.

Fluorescent Probes: The benzoxazole scaffold is a known fluorophore. globalresearchonline.net Derivatives could be developed as fluorescent probes for sensing metal cations or for imaging biological processes. nih.gov

Future research should involve screening this compound and its derivatives against a wide array of biological targets. For any identified "hits," detailed mechanistic studies will be required to understand how they exert their biological effect at a molecular level, including identifying the specific binding interactions and downstream cellular consequences.

Potential for Lead Optimization and Pre-clinical Development in Academic Settings

This compound is an ideal starting point for lead optimization campaigns within an academic setting. researchgate.net Lead optimization is the process of refining the chemical structure of a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Strategies for Academic Lead Optimization:

Structure-Activity Relationship (SAR) Studies: The bromine atom can be replaced with a variety of groups using cross-coupling chemistry. This allows for a systematic exploration of how different substituents at the 2-position affect biological activity.

Structure-Property Relationship (SPR) Studies: Modifications can be made to improve physicochemical properties. For example, the introduction of polar groups can enhance solubility, a key parameter for drug development.

Bioisosteric Replacement: While the difluoromethoxy group is itself a valuable bioisostere, other parts of the molecule could be modified to fine-tune its properties.

Academic labs are well-positioned to perform this early-stage discovery work. By generating a small, focused library of analogs and performing initial biological and biophysical characterization, academic researchers can identify promising lead compounds. These well-characterized leads can then form the basis for collaboration with industrial partners or for the foundation of new biotech ventures aimed at translating these fundamental discoveries into new therapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole?

To improve yield and purity, focus on:

  • Reaction conditions : Use catalysts like p-toluenesulfonic acid for cyclization or coupling reactions, and optimize temperature (e.g., reflux in toluene) to minimize side products .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the compound effectively .
  • Substituent compatibility : The bromine and difluoromethoxy groups may require inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.3–8.5 ppm, bromine-induced deshielding) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 275.10 g/mol) and fragmentation patterns .
  • IR spectroscopy : Detect functional groups like C-F (1000–1100 cm⁻¹) and C-Br (500–600 cm⁻¹) .

Q. How does the difluoromethoxy group influence reactivity in nucleophilic substitution reactions?

The difluoromethoxy group is electron-withdrawing, enhancing the electrophilicity of the adjacent bromine atom. This facilitates nucleophilic aromatic substitution (SN_NAr) at the 2-position, particularly with amines or thiols. Comparative studies with non-fluorinated analogs show slower reaction kinetics in the latter .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

DFT calculations using functionals like B3LYP/6-311+G(d,p) can:

  • Map electron density distributions, highlighting regions susceptible to electrophilic or nucleophilic attack.
  • Predict band gaps (e.g., 3.2–3.5 eV for benzoxazole derivatives) and correlate them with experimental UV-Vis data .
  • Analyze substituent effects (e.g., difluoromethoxy vs. trifluoromethyl) on aromatic ring polarization .

Q. What strategies address contradictions in biological activity data for benzoxazole derivatives?

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Isomer analysis : Use HPLC to separate and test individual isomers, as structural analogs (e.g., Pt(II) complexes) show isomer-dependent activity .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., kinase profiling) with computational docking to validate targets .

Q. How do substituents affect the compound’s solubility and stability in biological assays?

  • Solubility : The difluoromethoxy group increases lipophilicity (logP ~2.5), necessitating DMSO or PEG-400 as co-solvents. Solubility can be quantified via shake-flask method with HPLC validation .
  • Stability : Monitor degradation under physiological pH (7.4) and temperature (37°C) using LC-MS. Fluorinated groups generally enhance metabolic stability compared to non-fluorinated analogs .

Q. What synthetic routes enable functionalization at the 5-position while preserving the benzoxazole core?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)₂/XPhos catalysts .
  • Protecting groups : Temporarily mask the oxazole nitrogen with Boc groups to prevent side reactions during functionalization .

Methodological Guidance for Data Interpretation

Q. How to resolve conflicting NMR data for structurally similar analogs?

  • 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., aromatic protons near bromine or fluorine substituents) .
  • Isotopic labeling : Synthesize 19^{19}F-labeled analogs to simplify signal assignment in crowded spectra .

Q. What computational tools predict the compound’s interactions in biological systems?

  • Molecular docking (AutoDock Vina) : Screen against protein targets (e.g., kinases) using the compound’s minimized 3D structure .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories to assess interactions with hydrophobic pockets or hydrogen-bonding residues .

Q. How to design controlled experiments for substituent effect analysis?

  • Comparative analogs : Syntize derivatives with systematic substitutions (e.g., replacing difluoromethoxy with methoxy or trifluoromethoxy) .
  • Kinetic studies : Monitor reaction rates (e.g., SN_NAr) under identical conditions to isolate electronic vs. steric effects .

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